molecular formula C10H7ClF3N3O2S B2721538 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide CAS No. 338397-80-1

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide

Cat. No.: B2721538
CAS No.: 338397-80-1
M. Wt: 325.69
InChI Key: OFRWEZYJGBFSQZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide reveals its unique features. The chlorine and trifluoromethyl groups confer electron-withdrawing properties, affecting reactivity and solubility. The pyridine and pyrrole rings contribute to its aromatic character. The sulfonamide moiety introduces polarity and potential hydrogen bonding interactions .

Scientific Research Applications

Sulfonamides as Chemical Intermediates

Sulfonamides, including structures similar to 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide, have been explored for their role as novel terminators in the cyclization of cationic compounds. Trifluoromethanesulfonic acid has been found to be an effective catalyst for inducing cyclization processes, leading to the efficient formation of polycyclic systems. This highlights the potential of sulfonamides in synthetic organic chemistry for creating complex molecular architectures (Haskins & Knight, 2002).

Advanced Organic Synthesis

Research has shown that N-[3-(Trifluoromethyl)homoallyl]sulfonamides can undergo intramolecular cyclizations to produce 2-substituted 4-(trifluoromethyl)- or 4-(difluoromethylene)pyrrolidines. This method provides a pathway for the synthesis of fluorinated prolines, including optically active forms, demonstrating the compound's utility in the development of fluorinated amino acids and peptides (Nadano et al., 2006).

Proton Donating Ability and Chemical Stability

Studies on related sulfonamide derivatives have investigated their structure and proton donating abilities, revealing that the presence of intramolecular hydrogen bonds and electronic effects of substituents play significant roles in their reactivity and interaction with Lewis bases. This research contributes to understanding the chemical behavior and potential applications of sulfonamide compounds in catalysis and materials science (Oznobikhina et al., 2009).

Novel Synthesis Approaches

Innovative methods have been developed for the synthesis of tetrahydropyridine and pyrrolidine derivatives using sulfonamide groups as key intermediates. These methods demonstrate the versatility of sulfonamides in facilitating the construction of nitrogen-containing heterocycles, important in drug discovery and materials science (An & Wu, 2017).

Future Directions

: Sigma-Aldrich. (2024). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Link

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3O2S/c11-7-4-6(10(12,13)14)5-16-9(7)17-3-1-2-8(17)20(15,18)19/h1-5H,(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRWEZYJGBFSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)S(=O)(=O)N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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